molecular formula C17H15NO2S2 B2584415 2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide CAS No. 2034611-85-1

2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide

Cat. No.: B2584415
CAS No.: 2034611-85-1
M. Wt: 329.43
InChI Key: JSIOCPDKUAHMCW-UHFFFAOYSA-N
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Description

2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is a synthetic acetamide derivative intended for research and development applications. Compounds within this chemical class are of significant interest in scientific research due to their structural similarity to potent cooling agents that act as Transient Receptor Potential Melastatin 8 (TRPM8) channel agonists . TRPM8 is a primary sensor for cold temperatures in the body, and agonists for this target are investigated for their potential to impart a cooling sensation, making them valuable for studies in flavor science, sensory biology, and topical formulations . The phenoxyacetamide moiety is a recognized pharmacophore in medicinal chemistry, with derivatives demonstrating a range of biological activities such as antibacterial and anti-inflammatory properties in preclinical research . This specific molecule, featuring a dual thiophene-methyl structure, may be of particular interest for structure-activity relationship (SAR) studies aimed at developing new chemical tools or optimizing biological activity. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers are responsible for ensuring all safe handling procedures are followed.

Properties

IUPAC Name

2-phenoxy-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S2/c19-16(11-20-14-5-2-1-3-6-14)18-17(13-8-10-21-12-13)15-7-4-9-22-15/h1-10,12,17H,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIOCPDKUAHMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide typically involves the N-acylation reaction. One common method is to react 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the acylation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiol derivatives.

Scientific Research Applications

2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, it may interact with enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s bis-thiophenylmethyl group introduces steric bulk absent in mono-thiophenyl or thiazole derivatives (e.g., ).
  • Phenoxy vs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Notable Functional Groups Solubility Implications
2-Aminotrifluoroacetate-N-[2-methyl-5-(thiomorpholine-4-sulfonyl)thiophen-3-yl]acetamide 190 Trifluoroacetate, sulfonamide High polarity due to sulfonamide; likely soluble in polar solvents
2-(2-Phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide N/A Thiazole, thiophenemethyl Moderate solubility (thiazole’s aromaticity vs. thiophene’s π-electron richness)
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Not reported Cyano, thiophene Low solubility due to planar, hydrophobic thiophene rings

Key Observations :

  • The sulfonamide and trifluoroacetate groups in ’s compound contribute to higher melting points (190°C) and enhanced solubility in polar media compared to the target compound’s phenoxy group .
  • The bis-thiophenylmethyl group in the target compound may lower solubility relative to analogs with heterocyclic amines (e.g., thiazole in ) due to increased hydrophobicity .

Key Observations :

  • Bis-thiophenyl vs. Thiazole : Thiophene rings offer π-electron-rich systems for charge-transfer interactions, whereas thiazole derivatives () may coordinate metals or engage in hydrogen bonding due to nitrogen atoms .

Biological Activity

2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is a complex organic compound classified as an amide derivative. Its structure consists of a phenoxy group and two thiophene rings, which contribute to its potential biological activities, including antifungal , antibacterial , and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthetic methods, and applications in various fields.

Chemical Structure and Properties

The molecular formula for this compound is C17H15NO2S2C_{17}H_{15}NO_2S_2 with a molecular weight of 329.4 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₅NO₂S₂
Molecular Weight329.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

As an amide derivative, this compound interacts with biological targets through several mechanisms:

  • Modulation of Enzyme Activity : Amides often affect enzyme functions, potentially altering metabolic pathways.
  • Receptor Interaction : The compound may bind to cellular receptors, influencing signaling pathways related to inflammation and cell proliferation.

While specific biochemical pathways affected by this compound are not fully elucidated, it is likely involved in protein-related pathways due to its structural characteristics .

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

Anticancer Activity

Studies have shown that certain amide derivatives can induce apoptosis in tumor cells. For instance, compounds related to this class have demonstrated the ability to direct tumor cells toward apoptotic pathways, which is crucial for anticancer efficacy .

Antimicrobial Properties

The compound may exhibit antifungal and antibacterial activities due to the presence of thiophene moieties that are known for their bioactivity against various pathogens .

Anti-inflammatory Effects

Given its structural components, the compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Activity : A study evaluated a series of thiazole derivatives for their anticancer potential using MTT assays on A549 and C6 cell lines. Compounds with similar structural features showed significant cytotoxicity .
  • Antimicrobial Testing : Research on thiophene-based compounds demonstrated their effectiveness against bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, starting with the formation of the thiophene-containing core. A typical approach involves:

  • Step 1 : Condensation of thiophene derivatives (e.g., 2-thiophenecarboxaldehyde and 3-thiophenemethanol) to form the methylene bridge.
  • Step 2 : Amidation using 2-phenoxyacetyl chloride under anhydrous conditions with a base (e.g., triethylamine) in dichloromethane at 0–5°C to minimize side reactions .
  • Optimization : Reaction progress should be monitored via TLC (hexane:ethyl acetate, 9:1). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (70–85%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the acetamide backbone and thiophene substituents. Key signals include the NH proton (δ 8.1–8.3 ppm) and thiophene aromatic protons (δ 6.8–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 357.08 for C18_{18}H15_{15}NO2_2S2_2) .
  • FT-IR : Confirm the presence of amide C=O stretch (~1650 cm1^{-1}) and aromatic C-S bonds (~680 cm1^{-1}) .

Q. How can researchers design preliminary biological activity assays for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes/receptors associated with thiophene-acetamide pharmacology (e.g., cyclooxygenase-2 for anti-inflammatory activity or kinases for anticancer screening) .
  • Assay Protocols :
  • In vitro COX-2 inhibition : Use a fluorometric kit with IC50_{50} determination via dose-response curves (1–100 µM).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the thiophene and phenoxy moieties?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with halogenated phenoxy groups (e.g., 4-Cl, 4-F) or methyl-substituted thiophenes to assess electronic and steric effects .
  • Biological Correlation : Compare IC50_{50} values across analogs (see Table 1). For example, 4-fluorophenoxy derivatives show 2.3-fold higher COX-2 inhibition than unsubstituted analogs .
  • Table 1 : SAR Data for Selected Analogs
Substituent (R)COX-2 IC50_{50} (µM)Cytotoxicity (MCF-7, IC50_{50} µM)
-H12.4 ± 1.245.6 ± 3.1
4-F5.3 ± 0.828.9 ± 2.4
4-Cl7.1 ± 1.132.7 ± 2.8

Q. How can researchers resolve contradictions in biological activity data across different assay conditions?

  • Methodological Answer :

  • Variable Solubility : Use DMSO stock solutions (≤0.1% final concentration) to avoid solvent interference. Confirm solubility via dynamic light scattering (DLS) .
  • pH-Dependent Activity : Test compound stability in PBS (pH 7.4) vs. acidic buffers (pH 5.0) to simulate physiological and lysosomal environments .
  • Statistical Validation : Perform triplicate assays with blinded controls. Use ANOVA to identify outliers caused by assay-specific artifacts .

Q. What computational approaches are suitable for predicting binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). Prioritize hydrogen bonding with Arg120 and hydrophobic contacts with Val523 .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of the ligand-receptor complex. Analyze root-mean-square deviation (RMSD) to confirm binding pose retention .

Q. How can hydrolysis and oxidative degradation pathways be mitigated during formulation studies?

  • Methodological Answer :

  • Degradation Analysis : Perform forced degradation studies under acidic (HCl, pH 2), basic (NaOH, pH 10), and oxidative (H2_2O2_2) conditions. Monitor via HPLC-PDA to identify degradation products .
  • Stabilization : Lyophilize the compound with cryoprotectants (e.g., trehalose) or encapsulate in PEG-PLGA nanoparticles to enhance shelf life .

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